molecular formula C20H24N2O3S B2907651 4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005298-75-8

4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2907651
CAS No.: 1005298-75-8
M. Wt: 372.48
InChI Key: KIIYDMJKPDXLDC-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroquinoline core, an isobutyryl group, and a methylbenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-12-4-5-16-8-9-17(13-19(16)22)21-26(24,25)18-10-6-15(3)7-11-18/h6-11,13-14,21H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYDMJKPDXLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the sulfonamide moiety. Common reagents used in these reactions include isobutyryl chloride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Uniqueness

4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Tetrahydroquinoline moiety : This structure is known for various biological activities.
  • Sulfonamide group : This functional group is associated with antibacterial properties and has been a focus in drug design.

Molecular Formula : C18H24N2O2S
Molecular Weight : 336.46 g/mol
CAS Number : 1333967-30-1

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities including antimicrobial, anticancer, and cardiovascular effects.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. A study on benzenesulfonamide derivatives indicated significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis.

Anticancer Activity

Recent studies have explored the cytotoxic effects of sulfonamide derivatives against cancer cell lines. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against glioblastoma cells (U87), with inhibition rates reaching up to 78% compared to control drugs like cisplatin .
  • The mechanism involves interference with cellular signaling pathways, particularly those associated with receptor tyrosine kinases.

Cardiovascular Effects

Research involving sulfonamide derivatives has shown potential effects on cardiovascular parameters:

  • A study utilizing isolated rat heart models demonstrated that certain sulfonamides could decrease perfusion pressure and coronary resistance . This suggests a possible mechanism involving calcium channel modulation.

Research Findings and Case Studies

Several studies have provided insights into the biological activity of related compounds:

Study Findings Mechanism
Figueroa-Valverde et al., 2023 Identified changes in perfusion pressure in rat hearts treated with sulfonamides.Calcium channel inhibition leading to decreased coronary resistance.
MDPI Study on Anti-GBM Activity Compounds exhibited up to 78% inhibition of U87 glioblastoma cells.Induction of apoptosis via receptor tyrosine kinase pathways.
Antileishmanial Activity Study Certain derivatives showed IC50 values as low as 0.059 mM against Leishmania spp.Disruption of parasite metabolic processes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Distribution : Likely distributes well in tissues due to its molecular structure.
  • Metabolism : Expected to undergo hepatic metabolism; however, specific pathways remain to be elucidated.
  • Excretion : Primarily renal excretion anticipated based on similar compounds.

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